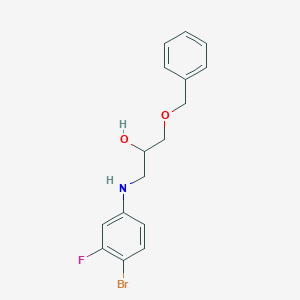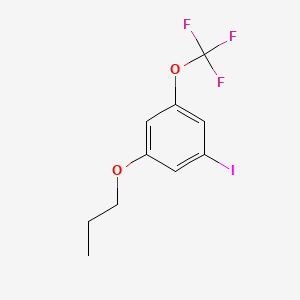![molecular formula C11H14ClN3O4S3 B14756925 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a thiadiazine ring, a sulfonamide group, and an allylthio substituent. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide involves several steps. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allylthio group, where nucleophiles like thiols or amines replace the allyl group.
Scientific Research Applications
3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in regulating blood pressure and fluid balance . Additionally, the compound’s ability to modulate ion channels and receptors, such as AMPA receptors, contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide include:
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, used to treat hypertension and edema.
N-Nitroso Altizide: A derivative with a nitroso group, known for its potential use in various chemical processes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C11H14ClN3O4S3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i1D2,2D,3D2 |
InChI Key |
VGLGVJVUHYTIIU-RHPBTXKOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])SCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |
Canonical SMILES |
C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



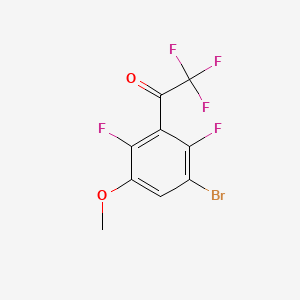


![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
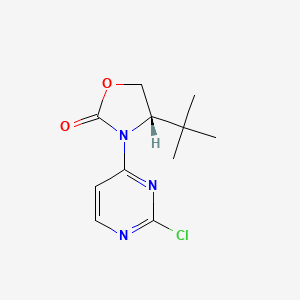

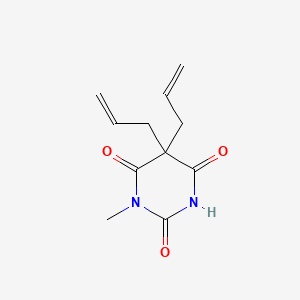

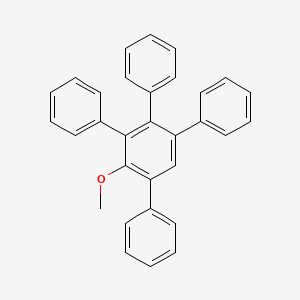

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
